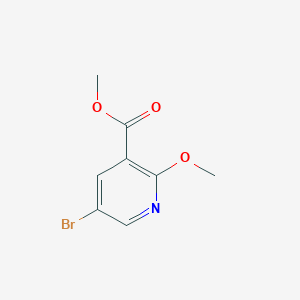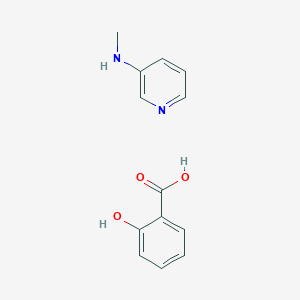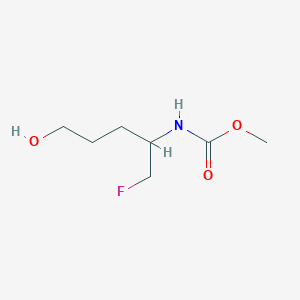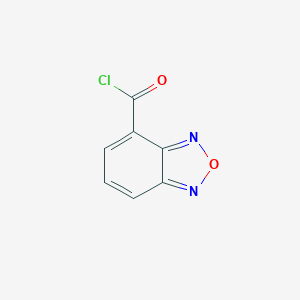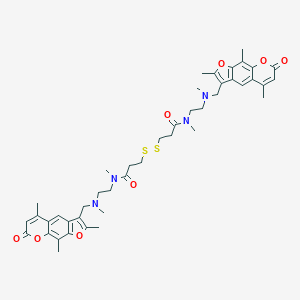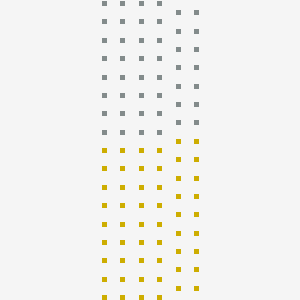
Palladium-silver alloy W1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Palladium-silver alloy W1 is a material that has gained significant attention in scientific research due to its unique properties. This alloy is composed of palladium and silver in a specific ratio, which makes it highly effective in various applications.
Mecanismo De Acción
The mechanism of action of palladium-silver alloy W1 is not fully understood. However, it is believed that the alloy's unique structure and composition make it highly effective in various applications. For example, the alloy's high surface area to volume ratio makes it an excellent catalyst, while its antimicrobial properties are thought to be due to the release of silver ions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of palladium-silver alloy W1 have not been extensively studied. However, studies have shown that the alloy has low toxicity and is well-tolerated by cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of palladium-silver alloy W1 is its high catalytic activity, which makes it highly effective in various chemical reactions. Additionally, its antimicrobial properties make it useful in the development of antimicrobial coatings for medical devices. However, the limitations of this alloy include its high cost and the difficulty in controlling the ratio of palladium and silver during the synthesis process.
Direcciones Futuras
There are several future directions for research on palladium-silver alloy W1. One area of research is the development of new synthesis methods that are more cost-effective and allow for better control of the palladium-silver ratio. Another area of research is the exploration of the alloy's potential in biomedical applications, such as drug delivery and tissue engineering. Finally, there is a need for further studies on the alloy's toxicity and long-term effects on cells and tissues.
Conclusion:
In conclusion, palladium-silver alloy W1 is a material with unique properties that make it highly effective in various scientific research applications. Its high catalytic activity and antimicrobial properties make it useful in the development of new technologies and medical devices. While there are limitations to its use, there are also several future directions for research that could further expand its potential applications.
Métodos De Síntesis
The synthesis of palladium-silver alloy W1 involves a two-step process. The first step involves the reduction of palladium and silver salts to form nanoparticles. The second step involves the annealing of the nanoparticles to form the alloy. The ratio of palladium and silver can be controlled by adjusting the concentration of the salts used in the synthesis process.
Aplicaciones Científicas De Investigación
Palladium-silver alloy W1 has a wide range of applications in scientific research. It is used as a catalyst in various chemical reactions, such as hydrogenation and oxidation. It is also used in the production of electronic devices, such as sensors and electrodes. In addition, it has antimicrobial properties and is used in the development of antimicrobial coatings for medical devices.
Propiedades
Número CAS |
115288-32-9 |
|---|---|
Nombre del producto |
Palladium-silver alloy W1 |
Fórmula molecular |
Ag38Pd54Sn8 |
Peso molecular |
10795 g/mol |
InChI |
InChI=1S/38Ag.54Pd.8Sn |
Clave InChI |
XGCMQEAMVRHFCC-UHFFFAOYSA-N |
SMILES |
[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn] |
SMILES canónico |
[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn] |
Sinónimos |
palladium-silver alloy W1 W1 Pd-Ag alloy |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



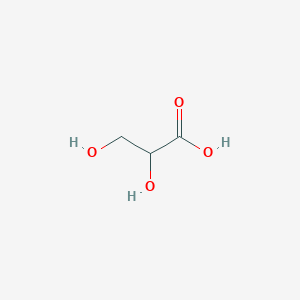
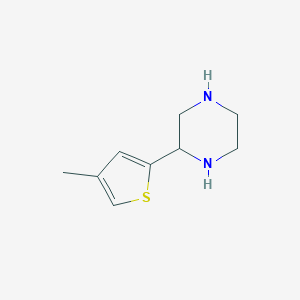
![2-[[(3E)-2-chloro-3-(2,2-dicyanoethylidene)-1-cyclopentenyl]methylidene]propanedinitrile; pyridine](/img/structure/B55894.png)
![6,7-dimethyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene](/img/structure/B55897.png)
![2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid](/img/structure/B55898.png)
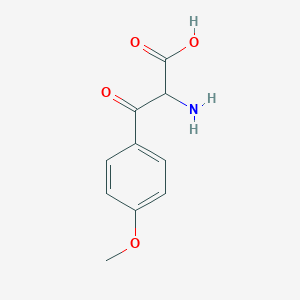
![1-[(3R,4S)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone](/img/structure/B55902.png)
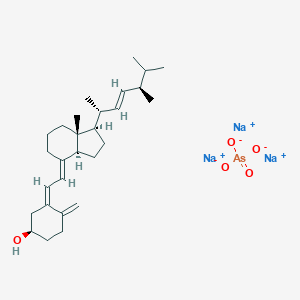
![2-Chloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone](/img/structure/B55907.png)
